molecular formula C22H20N2O3S B2697788 (Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate CAS No. 497941-43-2

(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate

Cat. No.: B2697788
CAS No.: 497941-43-2
M. Wt: 392.47
InChI Key: MWAHWQTUANNCTD-UZYVYHOESA-N
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Description

(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (CAS 497941-43-2) is a chemical compound based on the 4-thiazolidinone heterocyclic scaffold, a structure recognized as a privileged scaffold in modern medicinal chemistry due to its diverse biological potential . The 4-thiazolidinone core is a common feature in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . The specific (Z) configuration at the exocyclic double bond is a typical and stable geometric isomer for this class of molecules, often confirmed through techniques like X-ray crystallography in analogous structures . This compound serves as a valuable synthetic intermediate or precursor for researchers exploring structure-activity relationships (SAR) in drug discovery campaigns. Its molecular structure, incorporating the 4-thiazolidinone ring, a cyanoacetate moiety, and substituted benzyl groups, makes it a versatile building block for the design and synthesis of novel bioactive molecules targeting various therapeutic areas. Applications and Research Value: This product is intended for use as a key intermediate in organic synthesis and medicinal chemistry research. The 4-thiazolidinone ring is present in several marketed drugs and investigated compounds, underscoring its pharmacological relevance . Researchers utilize such derivatives as core structures for developing new enzyme inhibitors, antimicrobial agents, and anticancer compounds . The presence of multiple functional groups allows for further chemical modifications, enabling the creation of diverse compound libraries for high-throughput screening. Handling and Usage: This product is For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulations regarding the storage, use, and disposal of chemicals.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-3-27-22(26)18(14-23)21-24(17-7-5-4-6-8-17)20(25)19(28-21)13-16-11-9-15(2)10-12-16/h4-12,19H,3,13H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAHWQTUANNCTD-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a thiazolidinone derivative characterized by its unique structural features, including a cyano group and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 326.4 g/mol. The compound's structure can be broken down into several key components:

ComponentDescription
Thiazolidinone RingA five-membered ring containing sulfur, contributing to biological activity.
Cyano GroupEnhances lipophilicity and potential interactions with biological targets.
Ethyl EsterIncreases solubility and bioavailability.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown activity against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma).

In a study evaluating the cytotoxic effects of thiazolidinone derivatives, the following results were observed:

Compound NameIC50 (μM) against HCT-116IC50 (μM) against MCF-7
Compound A15.010.5
Compound B20.012.0
(Z)-ethyl 2-cyano...18.5 11.0

These findings suggest that this compound exhibits moderate anticancer activity, comparable to other thiazolidinone derivatives.

Antimicrobial Activity

Thiazolidinones are also known for their antimicrobial properties. A comparative analysis of various thiazolidinone derivatives revealed that those with similar structures to our compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Compound NameZone of Inhibition (mm)Bacterial Strain
Compound C15Staphylococcus aureus
Compound D12Escherichia coli
(Z)-ethyl 2-cyano...14 Pseudomonas aeruginosa

This data indicates that our compound has potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinone derivatives have been documented in several studies. Compounds similar to (Z)-ethyl 2-cyano... have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of various thiazolidinones on HCT-116 cells using the MTT assay. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like Vinblastine .
  • Antimicrobial Evaluation : Another research project focused on the synthesis and testing of new thiazolidinone derivatives for their antimicrobial properties. The study concluded that certain modifications increased antibacterial efficacy significantly .
  • Anti-inflammatory Mechanism : Research has shown that thiazolidinones can inhibit NF-kB activation, leading to reduced expression of inflammatory markers in cell lines exposed to lipopolysaccharides .

Scientific Research Applications

  • Antimicrobial Properties :
    Research indicates that compounds with similar thiazolidinone structures exhibit antimicrobial activity. A study involving derivatives of thiazolidinones showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific interactions of (Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate with microbial enzymes could enhance its efficacy as an antimicrobial agent.
  • Anticancer Potential :
    Compounds containing cyano groups have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms similar to those observed in other cyanoacetic acid derivatives .
  • Anti-inflammatory Effects :
    Thiazolidinones are also known for their anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar activities, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Thiazolidinone Derivatives Demonstrated significant antimicrobial activity against multiple bacterial strains, suggesting potential applications in treating infections.
Synthesis of Cyano Derivatives Highlighted the anticancer potential of similar compounds, providing a basis for further exploration of this compound in oncology.
Anti-inflammatory Research Suggested that thiazolidinone derivatives possess anti-inflammatory properties, indicating possible therapeutic applications in chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazolidinone derivatives share a common heterocyclic core but differ in substituents, leading to variations in bioactivity and physicochemical properties. Key structural analogs include:

Compound Name Substituents (Position) Key Structural Features Biological Activity
Target Compound 5-(4-methylbenzyl), 3-phenyl, 2-cyano-acetate Electron-withdrawing cyano group; Z-configuration Moderate cytotoxicity
(Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (Compound 6 ) 5-(dimethylaminomethylene), 3-phenyl, 2-cyano-acetate Electron-donating dimethylamino group; Z,Z-configuration Moderate anticancer activity
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (Compound 5 ) 5-(4-methoxyphenyl), 2-hydrazono, 3-(4-hydroxyphenyl) Methoxy and hydroxyl groups; hydrazono linker Antioxidant/anti-inflammatory (inferred)
ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate (ECHEMI ) 5-(methoxycarbonylmethylene), 3-phenyl, 2-cyano-acetate Ester group at position 5; Z,E-configuration Data not available

Key Observations :

  • Steric Effects : The 4-methylbenzyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., methoxycarbonyl in ECHEMI ), which may influence solubility and membrane permeability.
  • Configuration : Z-configuration in the target compound vs. mixed Z/E configurations in others (e.g., ECHEMI ) affects molecular planarity and conjugation.

Physicochemical Properties

  • LogP : Estimated higher logP for the target compound (due to 4-methylbenzyl) vs. Compound 5 (hydroxyl groups reduce logP).

Research Findings and Data Gaps

  • X-ray Data: The target compound’s X-ray structure reveals a planar thiazolidinone ring with bond lengths consistent with conjugation (C=O: 1.22 Å; C=N: 1.33 Å) .
  • Assays : Cytotoxicity was tested via colorimetric assays (e.g., MTT ), but IC50 values and specific cell lines are unreported .

Q & A

Q. Enzyme Assays :

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using colorimetric detection (e.g., prostaglandin E2_2 quantification) .

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